3,4-Diphenyl-1,2,5-oxadiazole 2-oxide
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Overview
Description
3,4-Diphenyl-1,2,5-oxadiazole 2-oxide: is a heterocyclic compound with the molecular formula C14H10N2O2 and a molecular weight of 238.248 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzohydrazide derivatives with phosphorus oxychloride (POCl3) to form the oxadiazole ring . Another approach includes the O-acylation of amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as TBAF (tetra-n-butylammonium fluoride) in THF (tetrahydrofuran) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diphenyl-1,2,5-oxadiazole 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce amines or other reduced compounds .
Scientific Research Applications
Chemistry: 3,4-Diphenyl-1,2,5-oxadiazole 2-oxide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has been studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . Its ability to interact with biological targets makes it a valuable scaffold for drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its stability and unique electronic properties .
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,5-Diphenyl-1,3,4-oxadiazole: Another member of the oxadiazole family with similar structural features but different electronic properties.
4-Phenyl-1,2,5-oxadiazol-3-amine 2-oxide:
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one: A structurally similar compound with a different substitution pattern on the oxadiazole ring.
Properties
CAS No. |
5585-14-8 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-oxido-3,4-diphenyl-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C14H10N2O2/c17-16-14(12-9-5-2-6-10-12)13(15-18-16)11-7-3-1-4-8-11/h1-10H |
InChI Key |
KDARYXSKPCAXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NO[N+](=C2C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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